3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
Description
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-15(8-11-24-14-4-2-1-3-5-14)18-12-16-19-17(20-23-16)13-6-9-22-10-7-13/h1-5,13H,6-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMWGGWOLCMTRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-(Phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its molecular formula is C17H21N3O3S, and it has a molecular weight of 347.43 g/mol. This compound is characterized by the presence of a phenylthio group and an oxadiazole moiety, which are known to impart various pharmacological properties.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
A study evaluating the antibacterial activity of oxadiazole derivatives demonstrated that compounds with similar structures showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Specifically, the oxadiazole ring is known for its broad-spectrum antimicrobial properties, making it a promising scaffold for developing new antibiotics .
Anticancer Activity
The compound's potential as an anticancer agent is supported by its structural similarity to other known ALK5 inhibitors. ALK5 (activin-like kinase 5) plays a critical role in tumorigenesis and fibrosis. Compounds that inhibit ALK5 have shown promise in reducing tumor growth in xenograft models . For instance, related compounds have been reported to inhibit ALK5 autophosphorylation with IC50 values as low as 25 nM, indicating potent activity .
Case Study: Antimicrobial Efficacy
In a study on the synthesis of 1,3,4-oxadiazole derivatives, several compounds exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 12.5 to 50 µg/mL for various derivatives, demonstrating the potential of oxadiazole-containing compounds in treating bacterial infections .
| Compound ID | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 11 | S. aureus | 12.5 |
| 13 | E. coli | 25 |
| 15 | P. aeruginosa | 50 |
Case Study: Anticancer Properties
Research on related pyrazole derivatives has shown that they can effectively inhibit ALK5 activity and reduce tumor growth in vivo. A specific derivative demonstrated an IC50 value of 74.6 nM against NIH3T3 cells and significantly inhibited tumor growth in CT26 xenograft models after oral administration at doses of 30 mg/kg .
Scientific Research Applications
Scientific Research Applications of 3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
This compound is a compound with significant interest in medicinal chemistry, with the molecular formula C17H21N3O3S and a molecular weight of 347.43. Interest in this compound arises from its potential biological activities, stemming from the presence of a phenylthio group and an oxadiazole moiety, known to impart diverse pharmacological properties.
Biological Activities Overview
Compounds similar in structure to this compound exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Oxadiazole derivatives have demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The oxadiazole ring is known for its broad-spectrum antimicrobial properties, making it a promising structure for developing new antibiotics.
Case Study: Antimicrobial Efficacy
In a study evaluating the antibacterial activity of oxadiazole derivatives, several compounds exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) ranged from 12.5 to 50 µg/mL for various derivatives, demonstrating the potential of oxadiazole-containing compounds in treating bacterial infections. The table below shows a summary of this study.
| Compound ID | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 11 | S. aureus | 12.5 |
| 13 | E. coli | 25 |
| 15 | P. aeruginosa | 50 |
Anticancer Activity
This compound may have potential as an anticancer agent due to its structural similarity to known ALK5 inhibitors. ALK5 (activin-like kinase 5) plays a critical role in tumorigenesis and fibrosis. Compounds that inhibit ALK5 have shown promise in reducing tumor growth in xenograft models. Related compounds have been reported to inhibit ALK5 autophosphorylation with IC50 values as low as 25 nM, indicating potent activity.
Case Study: Anticancer Properties
Research on related pyrazole derivatives has shown that they can effectively inhibit ALK5 activity and reduce tumor growth in vivo. A specific derivative demonstrated an IC50 value of 74.6 nM against NIH3T3 cells and significantly inhibited tumor growth in CT26 xenograft models after oral administration at doses of 30 mg/kg.
Acetylcholinesterase Inhibition
This compound and related compounds may act as acetylcholinesterase inhibitors.
- Target of action: Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the synaptic cleft of neurons. Inhibiting this enzyme can increase the concentration of acetylcholine, which may be beneficial in conditions like Alzheimer’s disease.
- Mode of action: 1,2,4-oxadiazole derivatives as acetylcholinesterase inhibitors would work by binding to the active site of the enzyme, preventing it from breaking down acetylcholine.
- Biochemical pathways: As an acetylcholinesterase inhibitor, it would affect the cholinergic pathway by increasing the concentration of acetylcholine in the synaptic cleft.
- Result of action: As an acetylcholinesterase inhibitor, it could lead to increased levels of acetylcholine in the synaptic cleft, potentially improving neuronal communication.
Synthesis and Green Chemistry
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-(phenylthio)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
- CAS No.: 2034462-62-7
- Molecular Formula : C₁₇H₂₁N₃O₃S
- Molecular Weight : 347.4 g/mol
- Structural Features :
Key Properties :
- Solubility : Predicted moderate lipophilicity due to the phenylthio group and tetrahydro-2H-pyran-4-yl substituent.
- Synthetic Relevance : The 1,2,4-oxadiazole ring is a common pharmacophore in medicinal chemistry, often associated with metabolic stability and hydrogen-bonding capabilities.
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes critical differences between the target compound and analogs identified in the literature:
Key Research Findings
Impact of Oxadiazole Isomerism :
- The 1,2,4-oxadiazole isomer (target compound) generally exhibits greater metabolic stability compared to 1,3,4-oxadiazole derivatives (e.g., compounds 7c–7d in ), as the latter may undergo faster ring-opening reactions under physiological conditions.
Role of Substituents on Pharmacokinetics: The tetrahydro-2H-pyran-4-yl group in the target compound enhances conformational flexibility and may improve blood-brain barrier penetration compared to rigid aromatic substituents (e.g., pyridinyl in ) . Phenylthio vs. Chlorophenyl: The chloro-substituted analog shows a higher molecular weight (349.8 vs.
Biological Activity Trends: Compounds with sulfonyl or sulfanyl groups (e.g., ) exhibit increased polarity, which could reduce cellular uptake but improve solubility.
Limitations and Contradictions in Literature
- Data Gaps : Physical properties (e.g., melting point, solubility) for the target compound and analogs (e.g., ) are largely unreported, limiting direct comparisons.
Q & A
Q. What are the common synthetic routes for constructing the 1,2,4-oxadiazole ring in this compound, and what reaction conditions are critical for optimizing yield?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between carboxylic acid derivatives and amidoximes. Key steps include:
- Methodology : Reacting 3-(3-isopropyl-1,2,4-oxadiazol-5-yl)propanoic acid with an amine (e.g., 4-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine) under coupling agents like DCC or EDC, followed by thermal cyclization. Yields (~47%) can be improved by optimizing solvent polarity (e.g., THF or DMF) and reaction time .
- Critical Conditions : Use of dehydrating agents (e.g., POCl₃) for intermediate activation and strict temperature control (reflux at 90°C) to prevent side reactions .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of the tetrahydro-2H-pyran-4-yl and phenylthio moieties?
- NMR Spectroscopy : ¹H-NMR is critical for identifying the tetrahydro-2H-pyran-4-yl group via axial-equatorial proton splitting (δ 3.5–4.5 ppm) and the phenylthio moiety through aromatic proton signals (δ 7.2–7.8 ppm). ¹³C-NMR confirms the oxadiazole ring (C=O at ~165 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., ESI-MS m/z 342.2 [M+H]⁺) and isotopic patterns, ensuring purity .
Q. How can researchers ensure reproducibility in synthesizing the propanamide linker?
- Standardized Protocols : Use stoichiometric ratios (1:1.2 for acid:amine) and coupling agents (e.g., HATU or EDCI) in anhydrous DCM. Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane).
- Purification : Column chromatography (silica gel, 5% MeOH/DCM) or recrystallization (ethanol/water) ensures >95% purity .
Advanced Research Questions
Q. What experimental design principles should guide pharmacological testing of this compound?
- Split-Plot Designs : Use randomized blocks to account for variables like dosage (main plot) and biological replicates (subplots). For example, test cytotoxicity across four replicates with five cell lines each, measuring IC₅₀ values at 24/48/72-hour intervals .
- Controls : Include positive (e.g., cisplatin for cytotoxicity) and negative (DMSO vehicle) controls to validate assay robustness.
Q. How can computational methods predict the compound’s bioactivity?
- Molecular Docking : Use AutoDock Vina to model interactions between the oxadiazole-pyran scaffold and target proteins (e.g., cannabinoid receptors). Prioritize binding poses with hydrogen bonds to residues like Ser383 (CB2 receptor) .
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Q. How can structural analogs be designed to improve metabolic stability while retaining activity?
- SAR Strategies :
- In Silico Screening : Use QSAR models trained on oxadiazole derivatives to prioritize analogs with optimal LogP (2.5–3.5) and polar surface area (<90 Ų) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
